molecular formula C18H20F3NO2 B3864838 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine CAS No. 355382-36-4

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

Cat. No.: B3864838
CAS No.: 355382-36-4
M. Wt: 339.4 g/mol
InChI Key: AKDISEXALHOUGG-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a synthetic organic compound with the molecular formula C18H20F3NO2 and a molecular weight of 339.36 g/mol . This compound is a substituted phenethylamine, a class of chemicals based on the phenethylamine structure known for a wide range of pharmacological activities . Substituted phenethylamines are a significant area of research as many act as central nervous system stimulants, entactogens, or hallucinogens, though the specific biological activity of this compound must be determined by qualified researchers . Its structure features a phenethylamine core with a 3,4-dimethoxyphenyl ring system and a benzylamine substituent bearing a trifluoromethyl group at the 4-position . The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and drug discovery due to its potential to influence the molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and analysis applications only in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2/c1-23-16-8-5-13(11-17(16)24-2)9-10-22-12-14-3-6-15(7-4-14)18(19,20)21/h3-8,11,22H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDISEXALHOUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160759
Record name 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-36-4
Record name 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-(trifluoromethyl)benzylamine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a reductive amination reaction with 4-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Final Product: The intermediate is then subjected to further purification and characterization to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Amide Formation

The primary amine group can react with carbonyl compounds (e.g., ketones, esters) to form imine or amide derivatives. For example:

  • Reaction with acid chlorides :
    R-NH2+RCOClR-CONHR+HCl\text{R-NH}_2 + \text{RCOCl} \rightarrow \text{R-CONHR} + \text{HCl}
    This pathway is common in peptide synthesis and amine acylation .

Alkylation/Nucleophilic Substitution

The amine’s lone pair enables nucleophilic attack on electrophilic centers (e.g., alkyl halides):

  • Reaction with alkyl halides :
    R-NH2+R’-XR-NR’2+HX\text{R-NH}_2 + \text{R’-X} \rightarrow \text{R-NR’}_2 + \text{HX}
    This is critical for synthesizing tertiary amines or quaternary ammonium salts .

Oxidation

The amine group can oxidize to form nitroso, nitramine, or nitrate derivatives under acidic conditions .

Fluorinated Substituent Interactions

The trifluoromethyl group (CF₃) is electron-withdrawing, stabilizing adjacent functional groups and influencing reaction kinetics.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Product Type
Amide formationAcid chlorides (e.g., acetyl chloride), EDCI, HOBtAmides
AlkylationAlkyl halides (e.g., methyl bromide), NaOH (aqueous)Tertiary amines
OxidationKMnO₄ (aqueous), H₂O₂, catalytic H₂SO₄Nitroso/nitramine compounds
Fluoride eliminationStrong bases (e.g., NaOH), high temperaturesEliminated products

Amide Derivatives

  • Example : Reaction with benzoyl chloride yields N-benzoyl-2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamide .

  • Key Feature : The trifluoromethyl group enhances stability due to electron withdrawal .

Tertiary Amines

  • Example : Alkylation with methyl iodide produces 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-N-methylethanamine .

Oxidized Derivatives

  • Example : Oxidation with KMnO₄ generates 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine N-oxide .

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing bioactive molecules, such as:

  • Antibacterial agents : Fluorinated amines are explored for antimicrobial activity .

  • Anticancer agents : Amine derivatives are used in targeted therapies .

Material Science

The trifluoromethyl group’s electron-withdrawing nature makes it suitable for designing polymers or sensors .

Stability and Limitations

  • Hydrolysis Resistance : The trifluoromethyl group enhances stability under acidic conditions .

  • Reaction Selectivity : Steric hindrance from the dimethoxyphenyl group may limit reactivity in certain reactions .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Halogen Substituents : The 4-trifluoromethyl group in the target compound likely enhances 5-HT2A binding affinity compared to chlorine or bromine analogs due to its strong electron-withdrawing and hydrophobic properties .
  • Positional Effects : Substituents at the para position (e.g., 4-trifluoromethyl) improve receptor interaction versus ortho substitutions (e.g., 2-chloro in 34H-NBCl), which may sterically hinder binding .
  • σ1R vs. 5-HT2A Selectivity : While SA-4503 (a piperazine derivative) targets σ1R, the target compound’s benzyl-ethylamine scaffold favors 5-HT2A agonism, highlighting scaffold-dependent receptor selectivity .

Pharmacokinetic and Physicochemical Properties

The trifluoromethyl group significantly impacts physicochemical parameters:

Property Target Compound 34H-NBOMe(F) SA-4503
Molecular Weight ~353.3 g/mol ~383.3 g/mol ~454.5 g/mol
LogP (Predicted) ~4.1 ~3.8 ~3.5
Hydrogen Bond Acceptors 5 6 6
Metabolic Stability High (resists CYP450) Moderate Low (piperazine cleavage)

Notes:

  • The trifluoromethyl group increases metabolic stability by resisting oxidative degradation .
  • SA-4503’s piperazine ring is susceptible to hepatic metabolism, reducing its half-life compared to benzyl-ethylamine analogs .

Functional Outcomes in Preclinical Studies

  • Neurogenic Effects : σ1R agonists like SA-4503 promote NGF-induced neurite outgrowth in PC12 cells, but this effect is absent in 5-HT2A-predominant analogs like the target compound, indicating divergent mechanisms .
  • Behavioral Effects : In zebrafish, 34H-NBOMe(F) (a 5-HT2A agonist) induces hyperactivity at low doses (0.1 mg/kg), whereas the target compound’s effects remain uncharacterized but are hypothesized to be more potent due to stronger receptor binding .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19F3N2O4
  • Molecular Weight : 432.39 g/mol
  • CAS Number : 339027-73-5

The compound features a dimethoxyphenyl group and a trifluoromethylbenzyl group, which contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. The dimethoxyphenyl group may engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, modulating their functions.

Anticancer Activity

Recent studies have indicated that This compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study 1MCF-70.65Induces apoptosis via caspase activation
Study 2HeLa1.54Cell cycle arrest at G1 phase
Study 3A5492.09Inhibition of proliferation

These results demonstrate that the compound has potent cytotoxic effects against various cancer cell lines, outperforming some established chemotherapeutic agents.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for its neuroprotective effects. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers investigated the effects of the compound on the MCF-7 breast cancer cell line.
    • Results showed a significant decrease in cell viability at concentrations as low as 0.65 µM.
    • Flow cytometry analysis revealed that the compound induced apoptosis through increased caspase-3 activity.
  • Neuroprotection in Animal Models :
    • An animal study assessed the neuroprotective effects of the compound against induced oxidative stress.
    • Treated animals exhibited reduced levels of malondialdehyde (a marker of oxidative stress) compared to controls.
    • Histological analysis showed improved neuronal integrity in treated groups.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine, and how can intermediates be characterized?

Methodological Answer : The synthesis typically involves a reductive amination between 2-(3,4-dimethoxyphenyl)ethanamine and 4-(trifluoromethyl)benzaldehyde. Key steps include:

  • Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
  • Characterization : Employ 1^1H/13^{13}C NMR (e.g., δ 3.85 ppm for methoxy groups) and HRMS (expected [M+H]+^+ ~367.15) .
  • Safety : Handle aldehydes and amines in a fume hood; use nitrile gloves due to solvent compatibility .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use OV/AG/P99 respirators if aerosolization occurs .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to potential environmental persistence .
  • Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation .

Q. How can researchers validate the compound’s identity and purity?

Methodological Answer :

  • Analytical Techniques :
    • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in acetonitrile/water (55:45). Retention time ~12.5 min .
    • Melting Point : Confirm consistency with literature values (e.g., 188°C at 15 mmHg ).
    • FT-IR : Look for N-H stretches (~3300 cm1^{-1}) and trifluoromethyl C-F vibrations (~1150 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Methodological Answer :

  • Controlled Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., demethylated derivatives) that may confound results .
  • Statistical Analysis : Apply ANOVA to compare datasets; consider batch effects (e.g., solvent purity, synthetic lot variations) .

Q. What experimental designs are suitable for studying its environmental fate?

Methodological Answer :

  • Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests with activated sludge. Monitor via UV-Vis (λmax ~255 nm) and GC-MS for breakdown products .
  • Adsorption Analysis : Perform batch experiments with soil/sediment (e.g., loam, kaolinite) to calculate Freundlich isotherms. Measure log KocK_{oc} to assess mobility .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48h EC50) to evaluate ecological risks .

Q. How can researchers address conflicting data on its stability under varying pH conditions?

Methodological Answer :

  • Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24h). Analyze via HPLC-DAD to track degradation kinetics and identify pH-sensitive moieties (e.g., trifluoromethyl group) .
  • Structural Modeling : Use DFT calculations (e.g., Gaussian 16) to predict protonation states and hydrolysis pathways .
  • Cross-Validation : Compare results with analogs (e.g., 3,4-dimethoxy phenethylamines) to isolate substituent-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine
Reactant of Route 2
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2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

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